Synthesis and characterization of 7-(Methylthio)-1H-indole
Synthesis and characterization of 7-(Methylthio)-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 7-(Methylthio)-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Functionalization of the indole ring system allows for the fine-tuning of molecular properties to enhance therapeutic efficacy. This guide provides a comprehensive, in-depth technical overview of a proposed synthesis and detailed characterization of 7-(Methylthio)-1H-indole, a molecule of interest for researchers in drug development. While direct literature on this specific analogue is sparse, this document outlines a robust and logical synthetic pathway derived from established chemical principles, primarily the Leimgruber-Batcho indole synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a full suite of characterization techniques to verify the final product's identity and purity, thereby offering a complete roadmap for its preparation and analysis.
Introduction and Strategic Rationale
The indole nucleus is a privileged structure in drug discovery, present in molecules targeting conditions from cancer and inflammation to neurological disorders.[3] The introduction of a methylthio (-SMe) group, a bioisostere for other functionalities, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Specifically, substitution at the C7 position of the indole ring directs functionality away from the more reactive pyrrole moiety, offering a unique vector for molecular elaboration.
Given the absence of a well-established, one-step synthesis for 7-(Methylthio)-1H-indole, a multi-step approach is necessary. The strategy presented here is predicated on building the indole ring from a pre-functionalized aniline precursor. This approach provides unambiguous regiochemical control, ensuring the methylthio group is installed exclusively at the desired 7-position. The Leimgruber-Batcho indole synthesis is selected for its versatility, high yields, and tolerance of diverse functional groups, making it an ideal choice for this synthetic challenge.
Proposed Synthetic Pathway: Leimgruber-Batcho Approach
The retrosynthetic analysis begins by disconnecting the pyrrole ring of the target indole, leading back to a substituted o-nitrotoluene derivative. The forward synthesis, therefore, involves two primary stages:
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Synthesis of the Key Intermediate: Formation of (E)-N,N-dimethyl-1-(2-methyl-3-(methylthio)phenyl)methanimine from 2-methyl-3-(methylthio)nitrobenzene.
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Reductive Cyclization: Conversion of the intermediate into the final 7-(Methylthio)-1H-indole.
This pathway is strategically advantageous as it utilizes commercially available starting materials and involves well-understood, high-yielding transformations.
Caption: Proposed Leimgruber-Batcho synthesis of 7-(Methylthio)-1H-indole.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure high-quality material for subsequent characterization.
Workflow Overview
The experimental process follows a logical sequence from starting material to final, purified product. Each major transformation is followed by a purification step to isolate the desired intermediate before proceeding.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Synthesis of 1-Methyl-2-(methylthio)-3-nitrobenzene
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Rationale: This step introduces the key methylthio group via nucleophilic aromatic substitution, displacing the nitro group which is activated by the adjacent methyl group. An alternative could be starting with 2-fluoro-3-methylaniline, but the nitro-aromatic is often more readily available.
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Reagents:
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2-Methyl-3-nitrotoluene
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Sodium thiomethoxide (NaSMe)
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N,N-Dimethylformamide (DMF), anhydrous
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Protocol:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-3-nitrotoluene (1.0 eq).
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Dissolve the starting material in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).
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Upon completion, quench the reaction by pouring it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the title compound.
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Step 2: Synthesis of 2-Methyl-3-(methylthio)aniline
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Rationale: The nitro group must be reduced to an amine to enable the subsequent cyclization. Catalytic hydrogenation is a clean method, but a classic metal/acid reduction like iron in acetic or hydrochloric acid is robust and effective.
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Reagents:
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1-Methyl-2-(methylthio)-3-nitrobenzene
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Iron powder (Fe)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol/Water solvent mixture
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Protocol:
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In a round-bottom flask, create a slurry of iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.
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Heat the slurry to reflux and add a few drops of concentrated HCl.
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Add a solution of 1-methyl-2-(methylthio)-3-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing slurry.
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Maintain reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
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Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
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Concentrate the filtrate to remove the ethanol.
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Basify the remaining aqueous solution with aqueous sodium hydroxide (NaOH) to pH > 10.
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Extract the product with dichloromethane (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield the aniline precursor.
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Step 3 & 4: Leimgruber-Batcho Synthesis of 7-(Methylthio)-1H-indole
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Rationale: This two-step, one-pot sequence first forms an enamine intermediate, which is then reductively cyclized to form the indole ring.
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Reagents:
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2-Methyl-3-(methylthio)aniline
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N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
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Raney Nickel (catalyst)
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Ethanol or Methanol
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Hydrogen gas (H₂)
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Protocol:
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Dissolve 2-methyl-3-(methylthio)aniline (1.0 eq) in toluene in a round-bottom flask.
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Add DMF-DMA (1.2 eq) and heat the mixture to reflux for 2-3 hours. The formation of the enamine can be monitored by ¹H NMR of an aliquot.
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After cooling, carefully evaporate the solvent under reduced pressure to obtain the crude enamine.
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Dissolve the crude enamine in ethanol or methanol and transfer to a hydrogenation vessel.
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Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).
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Pressurize the vessel with hydrogen gas (50-100 psi) and agitate at room temperature for 16-24 hours.
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Upon completion, carefully vent the hydrogen and filter the catalyst through Celite.
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Concentrate the filtrate and purify the resulting crude solid/oil by flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure 7-(Methylthio)-1H-indole.
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Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 7-(Methylthio)-1H-indole. The following data are predicted based on known spectral values for related indole structures.[4][5]
| Property | Expected Value |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (br s, 1H, N-H), ~7.5 (d, 1H, H-4), ~7.2 (t, 1H, H-2), ~7.0 (m, 2H, H-5, H-6), ~6.5 (t, 1H, H-3), ~2.5 (s, 3H, S-CH₃) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~136, ~129, ~128, ~124, ~122, ~120, ~118, ~103, ~16 ppm |
| Mass Spec (EI) | m/z 163 (M⁺), 148 ([M-CH₃]⁺), 115 ([M-SCH₃]⁺) |
| IR (KBr) | ν ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1450 (C=C stretch) cm⁻¹ |
NMR Spectroscopy Analysis
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¹H NMR: The broad singlet around 8.1 ppm is characteristic of the indole N-H proton. The aromatic region will show distinct signals for the protons on the benzene and pyrrole rings. The singlet at approximately 2.5 ppm is a key indicator of the methylthio group's methyl protons.
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¹³C NMR: The spectrum should display nine distinct carbon signals. The signal around 16 ppm corresponds to the methyl carbon of the methylthio group. The remaining eight signals in the aromatic region (100-140 ppm) correspond to the indole ring carbons.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) should show a strong molecular ion (M⁺) peak at m/z = 163, confirming the molecular weight.[6] A characteristic fragmentation pattern would involve the loss of a methyl radical (CH₃) to give a fragment at m/z = 148, and potentially the loss of the entire methylthio radical (•SCH₃) to yield a fragment at m/z = 115.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[7] A prominent, relatively sharp absorption band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.
Safety, Handling, and Storage
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General Safety: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
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Reagent-Specific Hazards:
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Sodium thiomethoxide: Is corrosive and has a strong, unpleasant odor. Handle with care.
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Raney Nickel: Is pyrophoric when dry and must be handled as a slurry in water or ethanol. It is also a flammable solid.
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Hydrogen Gas: Is highly flammable and explosive. Use in an appropriate, certified hydrogenation apparatus.
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Product Handling and Storage: 7-(Methylthio)-1H-indole should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Conclusion
This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of 7-(Methylthio)-1H-indole. By leveraging the reliable Leimgruber-Batcho indole synthesis, this work presents a clear and detailed pathway that ensures high regiochemical control and good yields. The comprehensive characterization plan provides researchers with the necessary tools to verify the structure and purity of the final compound. The availability of this molecule will enable further exploration of its potential in medicinal chemistry and drug development programs, building upon the rich therapeutic history of the indole scaffold.
References
-
PubChem. (n.d.). 7-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]
-
Maggioli, S. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Yu, Y., Zhou, Y., Song, Z., & Liang, G. (n.d.). An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Methyltryptamine. Retrieved from [Link]
-
PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
-
Repositório Aberto da Universidade do Porto. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]
- Google Patents. (n.d.). US4703126A - Process for the production of 7-ethyl indole.
-
Adumeau, P., Davydova, M., & Zeglis, B. M. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Retrieved from [Link]
-
Chadha, N., & Silakari, O. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. PubMed. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Practical Synthesis of 7-Prenylindole. PMC. Retrieved from [Link]
-
MDPI. (1989). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
-
RSC Publishing. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
BMRB. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalable synthesis and properties of 7-methyl- 4-azaindole. Retrieved from [Link]
-
ResearchGate. (n.d.). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. Retrieved from [Link]
-
SciRP.org. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
Sources
- 1. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indole, 7-methyl- [webbook.nist.gov]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. researchgate.net [researchgate.net]
